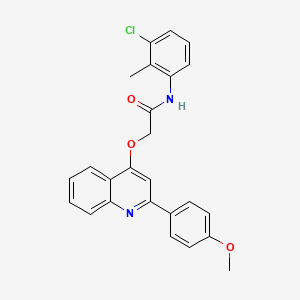
N-(3-chloro-2-methylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-chloro-2-methylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide is a useful research compound. Its molecular formula is C25H21ClN2O3 and its molecular weight is 432.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-chloro-2-methylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, including data tables and case studies that highlight its efficacy against various pathogens and cancer cell lines.
Chemical Structure
The structural formula of the compound can be represented as follows:
This compound features a chloro-substituted aromatic ring, a quinoline moiety, and an acetamide functional group, which are known to contribute to its biological properties.
In Vitro Studies
Recent studies have investigated the antimicrobial properties of similar compounds, providing insights into the potential efficacy of this compound. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds with structural similarities demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antimicrobial activity .
- Synergistic Effects : Some derivatives showed synergistic relationships with established antibiotics like Ciprofloxacin and Ketoconazole, enhancing their antimicrobial effects and reducing MIC values significantly .
- Biofilm Inhibition : The ability to inhibit biofilm formation was noted, with certain compounds exhibiting a superior reduction in biofilm compared to Ciprofloxacin .
Table 1: Antimicrobial Activity Data
| Compound | Pathogen | MIC (μg/mL) | Biofilm Reduction (%) |
|---|---|---|---|
| 7b | S. aureus | 0.22 | 70 |
| 5a | E. coli | 0.25 | 65 |
| 10 | P. aeruginosa | 0.30 | 60 |
Cell Line Studies
The anticancer potential of compounds similar to this compound has been explored extensively:
- IC50 Values : Studies have reported IC50 values for various derivatives against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, one derivative exhibited an IC50 of 0.39 μM against NCI-H460 cells .
- Mechanism of Action : The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways related to cancer cell proliferation, such as Aurora-A kinase inhibition .
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.01 | Apoptosis induction |
| Compound B | A549 | 0.46 | Aurora-A kinase inhibition |
| Compound C | NCI-H460 | 0.39 | Autophagy induction |
Case Studies
Several case studies have highlighted the promising biological activities of compounds closely related to this compound:
- Case Study on Antimicrobial Efficacy : A study involving a quinoline derivative demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance efficacy .
- Case Study on Anticancer Properties : Another case study focused on a related compound that showed potent anticancer effects in vitro, with mechanisms involving cell cycle arrest and apoptosis in tumor cells .
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[2-(4-methoxyphenyl)quinolin-4-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O3/c1-16-20(26)7-5-9-21(16)28-25(29)15-31-24-14-23(17-10-12-18(30-2)13-11-17)27-22-8-4-3-6-19(22)24/h3-14H,15H2,1-2H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWZERXRYPWQQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)COC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














